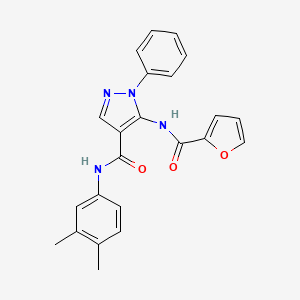

![molecular formula C16H12N2O2S B5527312 3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid](/img/structure/B5527312.png)

3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid derivatives involves multi-step chemical processes. For instance, a four-step synthesis leading to 2-(5-phenylthiazol-4-yl)benzoic acid derivatives was described by Teitei (1980), highlighting the use of α-bromo ketone as an intermediate for thiazole ester formation, which upon hydrolysis yields the benzoic acids (Teitei, 1980).

Molecular Structure Analysis

The molecular structure of closely related compounds demonstrates significant insights into the spatial arrangement and bonding patterns. Kosma et al. (2012) detailed the structure of a compound with a planar 5-benzylidene-thiazolidine moiety to which the 4-aminobenzoic acid fragment is inclined, revealing intricate hydrogen bonding and π–π stacking interactions (Kosma, Selzer, & Mereiter, 2012).

Chemical Reactions and Properties

Chemical reactions involving thiazole derivatives exhibit a wide range of reactivities and properties. For instance, the conversion of (Z)-3-chloro-3-arylacrylic acids to corresponding benzoic acids showcases an unexpected method for synthesizing thiadiazole derivatives, highlighting the versatility of thiazole compounds in chemical synthesis (Sahi, Bhardwaj, & Paul, 2014).

Physical Properties Analysis

The physical properties of thiazole derivatives, including solubility, melting point, and crystal structure, are crucial for understanding their behavior in different environments. The synthesis and characterization of compounds like 5-benzyl-N-phenyl-1,3,4-thiadiazol-2-amine provide valuable data on their crystalline structure and stability, contributing to the broader understanding of similar compounds (Guan, Wan, Wang, Han, & Xu, 2009).

Mechanism of Action

While the exact mechanism of action of “3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid” is not specified in the retrieved papers, thiazole derivatives are known to interact with various biological targets. For example, some thiazole derivatives have been found to interact with topoisomerase II, resulting in DNA double-strand breaks and ultimately, cell death .

Future Directions

Thiazole derivatives, including “3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid”, present a promising area for future research due to their diverse biological activities . Further studies could focus on optimizing the synthesis process, exploring new biological activities, and investigating the detailed mechanisms of action.

properties

IUPAC Name |

3-[(4-phenyl-1,3-thiazol-2-yl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2S/c19-15(20)12-7-4-8-13(9-12)17-16-18-14(10-21-16)11-5-2-1-3-6-11/h1-10H,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBBNRJXVAZHGBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC(=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(4-Phenyl-1,3-thiazol-2-yl)amino]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)

![4-[(2-fluorobenzyl)oxy]-3-methoxybenzaldehyde oxime](/img/structure/B5527240.png)

![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)

![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)

![1-(2-furoyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine](/img/structure/B5527258.png)

![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5527261.png)

![1-{2-[4-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methoxypyridin-2(1H)-one](/img/structure/B5527272.png)

![5-cyclohexyl-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5527289.png)

![N-(4-fluorophenyl)-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B5527294.png)

![{1-[5-(2-chlorophenyl)-2-furoyl]-2,5-dihydro-1H-pyrrol-2-yl}methanol](/img/structure/B5527296.png)